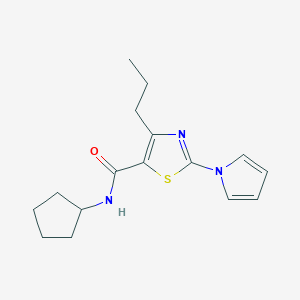

N-cyclopentyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C16H21N3OS |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-cyclopentyl-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C16H21N3OS/c1-2-7-13-14(15(20)17-12-8-3-4-9-12)21-16(18-13)19-10-5-6-11-19/h5-6,10-12H,2-4,7-9H2,1H3,(H,17,20) |

InChI Key |

DCCUVLWOSKJGSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a cyclization reaction involving an appropriate precursor.

Substitution Reactions: The cyclopentyl and propyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole and pyrrole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

Anticancer Properties : The thiazole core structure is known for its significant anticancer activity. Compounds containing thiazole rings have been synthesized and evaluated for their effectiveness against various cancer cell lines. For instance, studies have shown that thiazole derivatives can exhibit cytotoxic effects against breast cancer (MCF-7), liver cancer (HepG2), and colorectal carcinoma (HCT-116) cell lines . The presence of specific substituents on the thiazole ring can enhance this activity, making it a promising scaffold for drug development.

Anticonvulsant Activity : Research indicates that certain thiazole derivatives possess anticonvulsant properties. For example, compounds derived from thiazole have been tested for their ability to prevent seizures in animal models, demonstrating significant efficacy compared to standard treatments . The structure-activity relationship (SAR) analysis highlights that modifications in the thiazole structure can lead to variations in anticonvulsant potency.

Structure-Activity Relationships

The effectiveness of N-cyclopentyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide in biological applications is often linked to its molecular structure. Key findings include:

- Substituent Effects : The introduction of electron-donating or withdrawing groups on the thiazole ring can significantly influence the compound's biological activity. For instance, compounds with halogen substitutions have shown enhanced anticancer activity due to increased lipophilicity and improved interaction with biological targets .

- Hybrid Structures : The combination of thiazole with other pharmacophores (e.g., pyrrole or pyrimidine) has been explored to create hybrid molecules with improved efficacy. These hybrids often display synergistic effects that enhance their therapeutic potential .

Therapeutic Applications

Cancer Treatment : Given the anticancer properties of thiazole derivatives, this compound is being investigated as a potential candidate for cancer therapy. In vitro studies have shown promising results against multiple cancer types, suggesting that this compound could be developed into a novel anticancer agent .

Neurological Disorders : The anticonvulsant properties of thiazole derivatives indicate potential applications in treating epilepsy and other neurological disorders. Further research is needed to establish the safety and efficacy of these compounds in clinical settings .

Case Studies and Research Findings

A systematic review of thiazole applications highlights several key studies:

| Study Reference | Compound Tested | Cancer Type | IC50 Value | Notes |

|---|---|---|---|---|

| Evren et al. (2019) | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 (lung adenocarcinoma) | 23.30 ± 0.35 mM | Strong selectivity observed |

| Recent Study (2022) | Thiazole-integrated heterocycles | MCF-7 (breast cancer) | IC50 = 10–30 µM | Promising anticancer activity |

| Systematic Review (2023) | Various thiazoles | Multiple cancers | Varies by compound | Highlights diverse biological activities |

These findings underscore the versatility of the thiazole moiety in drug design and its potential as a scaffold for developing new therapeutics.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural variations among thiazole-5-carboxamide derivatives lie in their substituents, which influence physicochemical properties and biological interactions. Below is a comparative analysis:

Physicochemical and Spectroscopic Comparisons

- Lipophilicity : The cyclopentyl group in the target compound likely increases lipophilicity compared to the benzodioxol (polar oxygen atoms) and furan-ethyl (ether linkage) analogs .

- NMR Profiles : Evidence from related compounds (e.g., Rapa analogs) indicates that substituents at positions 2 and 4 significantly alter chemical shifts in regions corresponding to the thiazole ring (e.g., δ 29–44 ppm in ¹H NMR). For instance, a propyl chain at position 4 may shield adjacent protons differently than a methyl or butyl group .

- Synthetic Pathways : Synthesis of these compounds typically involves HATU/DIPEA-mediated coupling (e.g., amide bond formation) and HPLC purification, as seen in and . The target compound’s cyclopentyl group might require tailored protection/deprotection strategies compared to benzodioxol or indole derivatives .

Biological Activity

N-cyclopentyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Cyclopentyl group : A five-membered cyclic alkane that may influence lipophilicity and receptor interactions.

- Thiazole ring : A heterocyclic compound that often exhibits biological activity due to its nitrogen and sulfur atoms.

- Pyrrole moiety : Known for its role in various biological systems and interactions.

Research indicates that this compound primarily acts through modulation of specific biological pathways:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial for regulating various cellular processes, including growth and metabolism. It may selectively inhibit certain kinases involved in cancer progression.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : There is evidence indicating that it may possess antimicrobial properties, potentially making it useful in treating infections.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | IC50/EC50 Values | Target/Pathway | Reference |

|---|---|---|---|

| Kinase Inhibition | Low nanomolar range | mTORC1 | |

| Anti-inflammatory | Sub-micromolar | Cytokine signaling | |

| Antimicrobial | Low micromolar | Various bacterial strains |

Case Study 1: Kinase Inhibition

A study investigating the compound's effect on mTORC1 revealed an IC50 value in the low nanomolar range, indicating potent inhibition. The study utilized fluorescence polarization assays to confirm binding affinity and specificity against other kinases.

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that this compound reduced levels of IL-6 and TNF-alpha in macrophage cultures, suggesting its potential for treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

Research conducted on various pathogenic bacteria showed that the compound exhibited significant antimicrobial activity at concentrations below 10 µM. This suggests its potential application in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.